molecular formula C7H5NOS B12347485 3aH-thieno[2,3-b]pyridin-4-one

3aH-thieno[2,3-b]pyridin-4-one

Cat. No.: B12347485
M. Wt: 151.19 g/mol
InChI Key: QKLLQUWXANTGPP-UHFFFAOYSA-N
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Description

3aH-thieno[2,3-b]pyridin-4-one is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a thiophene ring fused to a pyridine ring, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3aH-thieno[2,3-b]pyridin-4-one typically involves the cyclization of thiophene derivatives with appropriate reagents. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which leads to the formation of thieno[2,3-b]pyridin-4-ones . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3aH-thieno[2,3-b]pyridin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can be performed using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Properties

Molecular Formula

C7H5NOS

Molecular Weight

151.19 g/mol

IUPAC Name

3aH-thieno[2,3-b]pyridin-4-one

InChI

InChI=1S/C7H5NOS/c9-6-1-3-8-7-5(6)2-4-10-7/h1-5H

InChI Key

QKLLQUWXANTGPP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC=CC(=O)C21

Origin of Product

United States

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